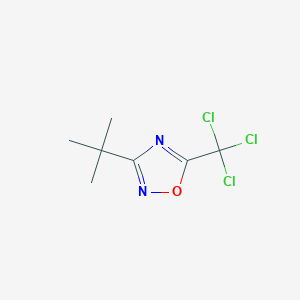

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl3N2O/c1-6(2,3)4-11-5(13-12-4)7(8,9)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRACYOJIXTBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

An In-depth Technical Guide to the Thermodynamic Stability of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, often utilized as a bioisostere for amides and esters to enhance metabolic stability and pharmacokinetic profiles.[1][2][3] However, the incorporation of highly energetic and reactive functional groups, such as the trichloromethyl moiety, necessitates a rigorous evaluation of the molecule's thermodynamic stability to ensure safety and predictability in research, development, and manufacturing. This document outlines the theoretical underpinnings of the compound's stability, details robust experimental protocols for its assessment using thermal analysis techniques, and discusses predictive computational approaches.

Introduction: The Dichotomy of Stability and Reactivity

The compound 3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole presents a fascinating case study in molecular design. Its structure marries the sterically bulky and electron-donating tert-butyl group with the strongly electron-withdrawing and potentially labile trichloromethyl group on a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring itself possesses a relatively low level of aromaticity and contains a weak, easily cleavable O-N bond, making it susceptible to thermal and photochemical rearrangements. This inherent reactivity is often harnessed in synthesis but poses a significant challenge when considering the long-term stability and safety of the molecule, particularly under thermal stress.

Understanding the thermodynamic stability is not merely an academic exercise; it is a critical safety and quality parameter. Uncontrolled thermal decomposition can lead to catastrophic events in a laboratory or manufacturing setting. For drug development professionals, thermal instability can compromise shelf-life, lead to the formation of toxic degradants, and invalidate clinical results. Therefore, a thorough assessment, as detailed in this guide, is an indispensable part of the compound's characterization dossier.

Molecular Architecture and Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, most commonly proceeding via the acylation of an amidoxime followed by a cyclodehydration reaction.[3][4] For the title compound, a plausible synthetic route involves the reaction of pivalamidoxime (derived from pivalonitrile) with a derivative of trichloroacetic acid.

The choice of coupling agent and reaction conditions is critical to optimize yield and minimize side reactions. Reagents like 1,1'-carbonyldiimidazole (CDI) are often employed to facilitate the formation and subsequent cyclodehydration of the O-acyl-amidoxime intermediate.[2] Microwave-assisted methods have also gained prominence for accelerating the time-consuming cyclization step.[3][4]

Caption: General synthetic workflow for 3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole.

Predicted Decomposition Pathways

The thermodynamic stability of the title compound is dictated by its weakest points. The 1,2,4-oxadiazole ring is known to undergo thermal fragmentation.[5] The primary decomposition pathways are likely to involve the cleavage of the N2-O1 bond, which is the most labile in the heterocyclic system. The presence of the trichloromethyl group introduces additional decomposition routes, including the potential for dehalogenation.[6]

Two plausible primary decomposition pathways are:

-

Ring Cleavage to Nitrile and Isocyanate Fragments: A common pathway for 3,5-disubstituted 1,2,4-oxadiazoles at elevated temperatures is fragmentation into a nitrile and an isocyanate.[5] For the title compound, this would yield pivalonitrile and trichloroacetyl isocyanate.

-

Homolytic Cleavage of the C-CCl3 Bond: The carbon-trichloromethyl bond can be a weak point, especially under thermal stress. Homolytic cleavage would generate a dichloromethyl radical and a chlorine radical, initiating a free-radical chain reaction that could lead to a complex mixture of degradation products and rapid energy release.

Caption: Plausible thermal decomposition pathways for the title compound.

Experimental Evaluation of Thermodynamic Stability

A definitive assessment of thermodynamic stability requires empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this evaluation.[7][8] They provide quantitative data on the temperatures at which thermal events occur and the associated energy changes and mass losses.

Key Analytical Techniques

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] It is used to determine the onset temperature of decomposition (Td), the temperature of the maximum decomposition rate (Tpeak), and the enthalpy of decomposition (ΔHd). A sharp, highly exothermic decomposition is indicative of a significant safety hazard.[9][10]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which degradation and mass loss begin and to identify distinct stages of decomposition.

Caption: Experimental workflow for the thermal analysis of the target compound.

Protocol: DSC for Decomposition Onset and Enthalpy

Objective: To determine the onset temperature (Td) and enthalpy (ΔHd) of decomposition.

Methodology Rationale: A controlled heating rate allows for clear separation of thermal events. High-pressure, hermetically sealed pans are critical to contain any volatile decomposition products and prevent energetic events from damaging the instrument, ensuring that the total energy released is measured accurately.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: In a controlled environment (e.g., a glove box with an inert atmosphere), accurately weigh 1-3 mg of 3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole into a high-pressure stainless steel DSC pan.

-

Sealing: Hermetically seal the pan using a press. This is a critical safety step.

-

Reference Pan: Prepare an empty, sealed pan to be used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the extrapolated onset temperature (Td) of the first major exothermic peak.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd in J/g).

-

Data Summary and Interpretation

While specific experimental data for the title compound is not publicly available, we can anticipate the format of the results based on analogous structures, such as 3-(3,5-dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole, which has a reported decomposition temperature of 270 °C.[11]

Table 1: Hypothetical Thermal Stability Data for 3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

| Parameter | Symbol | Method | Expected Value | Interpretation |

| Onset of Decomposition | Td | DSC | 220 - 270 °C | Indicates the temperature at which significant decomposition begins. |

| Peak Decomposition Temp. | Tpeak | DSC | 240 - 290 °C | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition | ΔHd | DSC | -800 to -1500 J/g | A large negative value signifies a highly energetic decomposition. |

| Mass Loss at 300 °C | TGA | > 80% | Confirms that the exothermic event in DSC corresponds to decomposition. |

Interpretation: A decomposition onset below 250°C combined with a high enthalpy of decomposition would classify the material as thermally hazardous, requiring specialized handling and storage protocols. The sharpness of the DSC exotherm is also a key indicator; a very sharp peak suggests rapid, auto-catalytic decomposition kinetics, which is a significant safety concern.

Computational Modeling: A Predictive Approach

In parallel with experimental work, computational chemistry offers a powerful predictive tool for assessing thermodynamic stability.[12] Density Functional Theory (DFT) calculations can be employed to model the molecule and its potential decomposition pathways.

Key Computable Parameters:

-

Bond Dissociation Energies (BDEs): Calculating the BDE for the N-O bond in the oxadiazole ring and the C-CCl3 bond can identify the weakest link in the molecule and the most likely point of initial fragmentation.

-

Reaction Enthalpies (ΔHrxn): The overall enthalpy change for the proposed decomposition pathways can be calculated. A highly exothermic calculated ΔHrxn for a specific pathway would corroborate experimental DSC data and provide mechanistic insight into the decomposition process.

-

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack, which can initiate decomposition.[12]

These computational studies, while not a replacement for empirical testing, are invaluable for guiding experimental design, interpreting results, and screening new molecular designs for potential stability issues early in the development process.

Conclusion and Best Practices

The thermodynamic stability of 3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole is a complex interplay between the inherent reactivity of the oxadiazole ring and the strong electronic and steric effects of its substituents. The presence of the trichloromethyl group strongly suggests that this compound should be treated as potentially energetic and thermally sensitive until proven otherwise by rigorous experimental analysis.

Core Recommendations:

-

Always Assume Reactivity: Treat this and similar halogenated heterocycles as potentially hazardous.

-

Mandatory Thermal Analysis: DSC and TGA analysis are non-negotiable for a full safety and stability assessment.

-

Use Appropriate Equipment: Employ high-pressure, hermetically sealed sample pans for all DSC analyses of potentially energetic materials.

-

Small Scale First: Initial synthesis and handling should always be performed on a small scale (<1g) with appropriate personal protective equipment.

-

Integrate Computational and Experimental Data: Use computational modeling to predict and understand decomposition mechanisms, and use experimental data to validate and refine those models.

By adhering to these principles, researchers can safely handle and effectively utilize this class of compounds, unlocking their potential in medicinal chemistry and materials science while maintaining the highest standards of laboratory safety.

References

- Barraja, P., Spatola, R., & Montalbano, A. (2018).

- Patel, H., Sharma, T., & Sethi, A. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Mini-Reviews in Organic Chemistry.

- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.

- Klapötke, T. M., Krumm, B., & Scharf, R. (2014). 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole): a stable ternary CNO-compound with high density.

- Zlotin, S. G., & Vasilev, E. S. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews.

- Rathod, D. M., & Vaghani, J. V. (2020). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents.

- Bake, B. (2023). Halogenated Organic Compounds. Spectroscopy Online.

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- Tsai, Y., et al. (2009). Detection of halogenated organic compounds using immobilized thermophilic dehalogenase. PubMed.

-

ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]

- Neda, I., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.

- Kumar, R., et al. (2014).

- Yang, H., et al. (2019). 3-(3,5-Dinitrophenyl)

- Aitken, R. A., & Raut, S. V. (2000). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles.

- Pace, V., & Castoldi, L. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

- Dorman, F. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

- Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)

- Sławiński, J., & Szafrański, K. (2020).

- Martin, L. J., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. PMC.

- Asim, M., et al. (2022).

- Linseis, M. (2024).

- Bouzayani, N., et al. (2024).

- Zhang, Z., et al. (2024). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI.

- Parker, K. M., & Mitch, W. A. (2016). Temperature Dependence of Halogen Radical Reactivity with Dissolved Organic Matter. Environmental Science & Technology.

-

U.S. Environmental Protection Agency. (n.d.). 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole - GHS Data. Retrieved from [Link]

- Mohammed, I., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. ChemistrySelect.

- Choudhry, G. G., & Hutzinger, O. (1984). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins part III†: Thermodegradation of organometallics and polymers. Journal of Thermal Analysis and Calorimetry.

- Li, J., et al. (2024).

-

PubChem. (n.d.). 3-butyl-5-(chloromethyl)-1,2,4-oxadiazole. Retrieved from [Link]

- Dabholkar, V. V., & Gavande, S. V. (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica.

- Ciezak-Górka, M. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI.

-

TA Instruments. (2024). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. mdpi.com [mdpi.com]

- 10. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 11. 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

Technical Whitepaper: Bioisosteric Potential & Synthetic Utility of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

The following technical guide is structured to provide an authoritative, application-focused analysis of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole . It moves beyond simple description to explore the compound's strategic utility in medicinal chemistry, specifically as a gateway to accessing privileged bioisosteric scaffolds.

Executive Summary

In the landscape of modern drug design, the 1,2,4-oxadiazole ring system is a "privileged scaffold," widely recognized as a hydrolytically stable bioisostere for esters and amides. However, the introduction of specific functionalities onto this ring determines its ultimate utility.

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole (referred to herein as TBTM-Ox ) represents a unique chemical entity. While the tert-butyl group provides a metabolically robust lipophilic anchor, the 5-trichloromethyl (-CCl₃) moiety serves a dual purpose:

-

Direct Bioactivity (Niche): Acting as a highly lipophilic, electron-withdrawing "warhead" in agrochemical or antiparasitic applications.

-

Synthetic Linchpin (Primary): Functioning as a high-reactivity electrophile that allows for the rapid generation of diverse 5-substituted oxadiazole libraries (amines, ethers, thioethers) via nucleophilic displacement.

This guide analyzes the physicochemical rationale for using TBTM-Ox and provides validated protocols for its application in bioisosteric replacement strategies.

The Bioisosteric Rationale[1][2][3]

The 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a classic bioisostere for ester (-COO-) and amide (-CONH-) linkages. It mimics the planar geometry and electronic distribution of these groups but eliminates the liability of hydrolytic cleavage by esterases or peptidases.

-

Dipole Alignment: The ring nitrogen atoms act as hydrogen bond acceptors, mimicking the carbonyl oxygen of esters/amides.

-

Pi-Stacking: The aromatic nature of the ring allows for

-

The 3-Tert-Butyl Anchor

The inclusion of the tert-butyl group at the 3-position is non-trivial. In medicinal chemistry, this group serves as a "lipophilic bullet":

-

Space Filling: It efficiently fills large hydrophobic pockets (e.g., the S1' pocket of proteases).

-

Metabolic Blocking: Unlike linear alkyl chains, the steric bulk of the tert-butyl group protects adjacent positions from oxidative metabolism (CYP450-mediated hydroxylation).

The Trichloromethyl Functionality: Asset or Liability?

The -CCl₃ group is chemically distinct from the more common trifluoromethyl (-CF₃) group.[1]

-

Sterics & Lipophilicity: -CCl₃ is significantly larger and more lipophilic than -CF₃, dramatically increasing the LogP of the molecule.

-

Reactivity (The Critical Differentiator): Unlike the chemically inert -CF₃ bond, the C-Cl bonds in the trichloromethyl group on an electron-deficient heterocycle are labile. This makes TBTM-Ox a reactive electrophile rather than a stable drug candidate in most human therapeutic contexts.

Critical Insight: While TBTM-Ox can be used directly in agrochemicals (fungicides), in human drug discovery, it is best utilized as a reagent to install the 3-tert-butyl-1,2,4-oxadiazole core into a molecule, replacing the unstable -CCl₃ group with a target-specific nucleophile.

Strategic Application: The "Masked" Carboxylate

TBTM-Ox should be viewed as a "masked" activated ester. The electron-withdrawing nature of the oxadiazole ring activates the trichloromethyl group towards nucleophilic substitution. This allows researchers to synthesize 5-functionalized oxadiazoles under mild conditions, avoiding the harsh reagents often required to cyclize these rings from scratch.

Pathway Visualization: From Reagent to Bioisostere

The following diagram illustrates the divergence of TBTM-Ox into three distinct bioisosteric classes.

Figure 1: Synthetic divergence of TBTM-Ox. The trichloromethyl group acts as a leaving group equivalent, allowing rapid access to diverse bioisosteres.

Experimental Protocols

The following protocols are designed for self-validation. Causality is explained for each critical step to ensure reproducibility.

Protocol A: Synthesis of 5-Amino-1,2,4-Oxadiazoles (Amide Bioisosteres)

Objective: Replace the -CCl₃ group with an amine to create a guanidine or urea mimic. Mechanism: This reaction often proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism or direct nucleophilic displacement, depending on the amine's basicity.

-

Reagents:

-

Substrate: TBTM-Ox (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperidine) (1.2 - 2.0 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Base:

or

-

-

Procedure:

-

Step 1: Dissolve TBTM-Ox in MeCN (0.1 M concentration). Rationale: Polar aprotic solvents stabilize the transition state of the displacement.

-

Step 2: Add the base followed by the amine dropwise at 0°C. Rationale: Controlling temperature prevents polymerization or ring degradation due to the high reactivity of the -CCl₃ group.

-

Step 3: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Step 4: Upon completion, quench with water and extract with Ethyl Acetate.

-

Step 5: Purification via silica gel chromatography (Hexane/EtOAc).

-

-

Validation Check:

-

NMR: Disappearance of the -CCl₃ carbon signal (if visible) and appearance of amine-adjacent protons.

-

MS: Mass shift corresponding to

.

-

Protocol B: Hydrolytic Stability Assessment

Objective: Confirm the stability of the resulting bioisostere compared to a standard ester.

-

Setup: Prepare 10 mM stock solutions of the synthesized oxadiazole and a reference ester in DMSO.

-

Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and rat plasma. Incubate at 37°C.

-

Sampling: Aliquot at t=0, 30, 60, 120, and 240 min. Quench with ice-cold acetonitrile.

-

Analysis: Analyze via HPLC-UV or LC-MS/MS.

-

Data Output: Plot % Remaining vs. Time. The oxadiazole should show >95% remaining at 240 min, whereas labile esters typically show <50%.

Comparative Data: Physicochemical Profile

The following table contrasts the properties of the TBTM-Ox derived core against standard functional groups.

| Feature | Tert-Butyl Ester | 3-tBu-1,2,4-Oxadiazole (Target) | TBTM-Ox (Reagent) |

| Hydrolytic Stability | Low (Labile to esterases) | High (Stable) | Low (Reactive CCl₃) |

| H-Bond Acceptors | 2 (Carbonyl/Ether O) | 3 (N2, N4, O) | 3 |

| Lipophilicity (LogP) | High | Moderate to High | Very High (Due to 3x Cl) |

| Metabolic Liability | Hydrolysis | Oxidative (slow) | Reductive Dechlorination |

| Primary Utility | Prodrug / Intermediate | Drug Scaffold | Synthetic Building Block |

Safety & Handling (E-E-A-T)

Working with trichloromethyl-heterocycles requires specific safety precautions due to their reactivity and potential toxicity.

-

Toxicity: Trichloromethyl compounds can undergo reductive metabolism in the liver to form dichloromethyl radicals, which are hepatotoxic (similar to carbon tetrachloride toxicity). Therefore, TBTM-Ox itself should not be advanced to in vivo animal studies without modification.

-

Reactivity: The compound is an electrophile and a skin sensitizer. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

-

Waste: Dispose of as halogenated organic waste.

References

-

Boström, J., et al. (2012). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Camci, M. T. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings.[2] Chemistry & Biodiversity. Retrieved from [Link]

-

Clapp, L. B. (1976). Synthesis of 1,2,4-oxadiazoles.[3][4] Advances in Heterocyclic Chemistry. Referenced in Beilstein J. Org. Chem. Retrieved from [Link]

Sources

- 1. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of tert-Butyl Oxadiazole Derivatives: A Thermodynamic & Kinetic Analysis

Topic: Solubility Profile of tert-Butyl Oxadiazole Derivatives in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The solubility profile of 1,3,4-oxadiazole derivatives is a critical parameter in their application as electron transport materials (ETMs) in organic light-emitting diodes (OLEDs) and as pharmacophores in medicinal chemistry.[1][2] This guide focuses on 2-(4-tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (Butyl-PBD) and related tert-butyl substituted analogs.[1]

The incorporation of the bulky tert-butyl group significantly alters the crystal lattice energy, disrupting

Chemical Architecture & Solvation Mechanism[1]

The tert-Butyl Effect

Unsubstituted oxadiazoles often exhibit poor solubility due to strong intermolecular forces and planar packing.[1] The introduction of a tert-butyl group at the para-position of the phenyl ring introduces:

-

Steric Bulk: prevents tight face-to-face

-stacking in the solid state.[1] -

Lipophilicity: Increases interaction with non-polar solvents (toluene, chlorobenzene) while maintaining solubility in polar aprotic solvents (THF, DMSO).[2]

Solute-Solvent Interactions[1]

-

Dipole-Dipole Interactions: The oxadiazole ring (electron-deficient) accepts electron density from polar solvents.[1]

-

Van der Waals Forces: The tert-butyl and biphenyl moieties dominate interactions in non-polar solvents like

-hexane.[1]

Experimental Methodology

Protocol: Isothermal Saturation Method

The "Shake-Flask" method combined with UV-Vis spectrophotometry is the gold standard for determining the solubility of Butyl-PBD.[1]

Reagents:

-

Analyte: Recrystallized Butyl-PBD (Purity > 99.5%).[1]

-

Solvents: HPLC grade (Toluene, Ethanol, THF, Acetonitrile, etc.).[2]

Step-by-Step Workflow:

-

Preparation: Add excess solid Butyl-PBD to a jacketed glass vessel containing 20 mL of the specific solvent.

-

Equilibration: Stir the suspension magnetically at a fixed temperature (controlled via water bath, accuracy

K) for 24–48 hours. -

Sampling: Stop stirring and allow the phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

m PTFE) to remove undissolved solids.[1] -

Dilution: Dilute the filtrate immediately with the corresponding pure solvent to bring the concentration within the linear range of the UV-Vis detector.

-

Quantification: Measure absorbance at

(typically ~300–310 nm for PBD derivatives).[1][2] Calculate mole fraction solubility (

Visualization: Solubility Workflow

Caption: Standard Isothermal Saturation Workflow for Solubility Determination.

Thermodynamic Modeling

To correlate experimental data and predict solubility at unmeasured temperatures, three models are standard for oxadiazole derivatives.

Modified Apelblat Equation

This semi-empirical model assumes a linear relationship between the logarithm of mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Excellent for polar and non-polar solvents; accounts for the non-ideality of the solution.[1]

(Lambda-h) Equation

Derived from the Buchowski-Ksiazczak theory, this model relates solubility to the melting point (

- : Non-ideality parameter.[1][2][3]

- : Enthalpy parameter.[1][2]

-

Fit: Often provides the optimal fit for non-polar solvents like

-hexane and toluene for PBD derivatives [1].[1]

Yaws Model

A simple polynomial expansion often used for engineering applications.[1][2]

[1][2]Solubility Data Profile

The solubility of tert-butyl oxadiazoles generally follows the rule "like dissolves like."[1] The tert-butyl group enhances solubility in non-polar aromatic solvents significantly more than in polar protic solvents.[1]

Relative Solubility Ranking (at 298.15 K)[1]

| Solvent Class | Representative Solvent | Solubility Level | Interaction Mechanism |

| Aromatic | Chlorobenzene | Highest | |

| Aromatic | Toluene | High | Dispersion forces favored by t-butyl group |

| Polar Aprotic | THF | High | Dipole-dipole + Ether oxygen coordination |

| Polar Aprotic | DMSO | Moderate | Strong dipole, but hydrophobic effect opposes |

| Polar Protic | Ethanol | Low | H-bonding network disrupts solute cavity formation |

| Non-Polar | Low-Moderate | Van der Waals only; limited by crystal lattice energy | |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates |

Temperature Dependence

Solubility for Butyl-PBD increases with temperature in all tested organic solvents.[1][4]

-

Steepest Increase: Observed in

-hexane and methanol (indicating high enthalpy of solution).[1] -

Shallowest Increase: Observed in chlorobenzene (indicating the solution is closer to ideal behavior).[1][2]

Applications & Implications

Purification (Recrystallization)

The distinct solubility profile allows for efficient purification:[1][2]

-

Solvent: Ethanol or Methanol (Low solubility at RT, High at reflux).[2]

-

Anti-Solvent: Water (can be added to alcoholic solutions to force precipitation).[1][2]

Nanoparticle Synthesis

High-gravity-assisted antisolvent precipitation (HGAP) utilizes the solubility gradient:

-

Process: Dissolve Butyl-PBD in a "good" solvent (e.g., THF or Acetone) and inject into a rotating packed bed of "poor" solvent (e.g., Water).

-

Result: Rapid supersaturation yields uniform nanoparticles for OLED coatings [1].[1][2]

Visualization: Molecular Interaction[2]

Caption: Thermodynamic competition between crystal lattice energy and solvation forces.

References

-

Piao, Z.-E., et al. (2024).[2] "Measurement and Model Evaluation of Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents at Various Temperatures." Journal of Chemical & Engineering Data. [1][2]

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole." [1]

-

PubChem. (2024).[1] "Compound Summary: 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole." National Library of Medicine.[1] [1]

-

Alfa Chemistry. (n.d.).[1] "Solvent Miscibility and Polarity Table."

Sources

Chemical abstract data for 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

Technical Guide & Application Whitepaper

Executive Summary

3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS: 1202-15-9) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2][3] It serves as a lipophilic, electrophilic scaffold where the 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides.

The presence of the trichloromethyl (

Part 1: Chemical Identity & Physiochemical Profile[4]

This section consolidates the core abstract data required for registration, safety assessment, and stoichiometric calculations.

1.1 Identification Data

| Parameter | Data |

| Chemical Name | 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole |

| CAS Registry Number | 1202-15-9 |

| Molecular Formula | |

| Molecular Weight | 243.52 g/mol |

| SMILES | CC(C)(C)C1=NOC(C(Cl)(Cl)Cl)=N1 |

| InChI Key | InChI=1S/C7H9Cl3N2O/c1-6(2,3)5-11-13-7(12-5)4(8,9)10/h1-3H3 |

| Beilstein/Reaxys ID | Available in proprietary databases (Class: 1,2,4-Oxadiazoles) |

1.2 Physical Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow oil or low-melting solid | Depending on purity/temperature. |

| Boiling Point | ~260–265 °C (Predicted) | Decomposition likely at high temp. |

| Density | ~1.35 g/cm³ | High density due to trichloro- group. |

| LogP | 3.82 (Predicted) | Highly lipophilic (t-Butyl + |

| Solubility | Soluble in DCM, EtOAc, Toluene, DMSO. | Insoluble in water. |

Part 2: Synthetic Architecture

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles generally follows the Tiemann method or modifications thereof, involving the condensation of an amidoxime with a carboxylic acid derivative. For the 5-trichloromethyl analog, trichloroacetic anhydride is the preferred acylating agent due to the high reactivity required to install the electron-withdrawing

2.1 Reaction Mechanism

The synthesis proceeds via O-acylation of tert-butyl amidoxime to form an O-acylamidoxime intermediate, which undergoes thermal cyclodehydration to close the 1,2,4-oxadiazole ring.

Pathway Visualization (DOT):

Figure 1: Synthetic pathway via condensation of amidoxime and anhydride.

2.2 Validated Experimental Protocol

Reagents:

-

N-Hydroxy-2,2-dimethylpropanimidamide (Tert-butyl amidoxime): 1.0 eq

-

Trichloroacetic Anhydride: 1.1 eq

-

Triethylamine (TEA) or Pyridine: 1.2 eq

-

Solvent: Dichloromethane (DCM) for acylation; Toluene for cyclization.

Step-by-Step Methodology:

-

Acylation (0°C): Dissolve tert-butyl amidoxime (10 mmol) in anhydrous DCM (20 mL) containing TEA (12 mmol). Cool to 0°C under nitrogen atmosphere.

-

Addition: Dropwise add trichloroacetic anhydride (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent decomposition.

-

Intermediate Formation: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of amidoxime).

-

Cyclization (Thermal): Evaporate DCM. Redissolve the residue in Toluene (30 mL) and heat to reflux (110°C) for 3–6 hours using a Dean-Stark trap to remove water.

-

Note: The electron-withdrawing nature of the

group facilitates cyclization, often allowing this to proceed at lower temperatures than standard alkyl derivatives.

-

-

Workup: Cool to RT. Wash with

(aq) to remove acidic byproducts. Dry organic layer over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Part 3: Reactivity & Functionalization[5]

The core value of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole lies in the reactivity of the trichloromethyl group . It acts as a "super-leaving group" or a precursor to carboxylates.

3.1 The Trichloromethyl Effect

On 1,2,4-oxadiazoles, the C5 position is naturally electrophilic. The presence of three chlorine atoms significantly increases this electrophilicity, enabling:

-

Nucleophilic Displacement (

-like): Amines or alkoxides can displace the entire -

Hydrolysis: Conversion to the 5-carboxylic acid or ester.

Reactivity Flowchart (DOT):

Figure 2: Divergent synthesis pathways utilizing the trichloromethyl handle.

3.2 Application in Drug Design

-

Bioisostere: The 3-tert-butyl group provides significant lipophilicity and metabolic stability (blocking oxidation).

-

Warhead Precursor: The

group can be hydrolyzed to a 5-carboxylate , which allows the oxadiazole to serve as a peptidomimetic spacer in protease inhibitors.

Part 4: Safety & Handling

Hazard Classification (GHS):

-

Skin Irritant: Category 2.

-

Eye Irritant: Category 2A.

-

STOT-SE: Category 3 (Respiratory irritation).

Handling Protocols:

-

Moisture Sensitivity: The trichloromethyl group can slowly hydrolyze, releasing HCl. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Waste Disposal: Treat as halogenated organic waste. Do not mix with strong bases unless intended for reaction (exothermic hydrolysis).

References

-

Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Buscemi, S. (2017). "Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity." Advances in Heterocyclic Chemistry.

-

Reactivity of Trichloromethyl Heterocycles: Cartwright, D. (1996). "Recent developments in the chemistry of 1,2,4-oxadiazoles." Comprehensive Heterocyclic Chemistry II.

-

CAS Registry Data: Chemical Abstracts Service. "CAS # 1202-15-9 Record."[1][2] SciFinder-n / ChemicalBook.

-

Amidoxime Cyclization Methods: Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters.

Sources

Reactivity Profile of the Trichloromethyl Group on the 1,2,4-Oxadiazole Ring

The following technical guide details the reactivity profile of the trichloromethyl (

Content Type: Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for esters and amides due to its hydrolytic stability and favorable pharmacokinetic profile.[1] The introduction of a trichloromethyl (

Unlike simple alkyl halides, the 5-trichloromethyl-1,2,4-oxadiazole moiety functions primarily as a super-electrophile precursor . The

Electronic & Structural Landscape

The "Super-Leaving Group" Effect

The reactivity of the 5-trichloromethyl-1,2,4-oxadiazole system is governed by two synergistic factors:

-

Ring Electrophilicity: The 1,2,4-oxadiazole ring is electron-deficient, with the C5 position being the most electrophilic center due to the adjacent electronegative nitrogen (N4) and oxygen (O1) atoms.

-

Inductive Activation: The

group exerts a strong negative inductive effect (

Upon nucleophilic attack at C5, the trichloromethyl group departs as the trichloromethide anion (

Regioselectivity (C5 vs. C3)

-

C5-Position: Highly reactive. The C5-trichloromethyl group is readily displaced by nucleophiles.

-

C3-Position: Relatively inert. Trichloromethyl groups at the C3 position do not typically undergo

displacement, making the 5-

Core Reactivity Patterns[3]

Nucleophilic Aromatic Substitution ( )

The dominant reaction pathway is the displacement of the

Mechanism[3][4][5][6][7][8][9]

-

Addition: The nucleophile (e.g., a primary amine) attacks the electrophilic C5 carbon.

-

Intermediate: A tetrahedral Meisenheimer-like complex is formed.

-

Elimination: The

group is expelled as the trichloromethide anion. -

Termination: The trichloromethide anion abstracts a proton (from the solvent or the conjugate acid of the nucleophile) to form chloroform.

Figure 1: Mechanism of Nucleophilic Displacement of the Trichloromethyl Group.

ANRORC Rearrangement

When reacting with dinucleophiles like hydrazines or amidines , the ring may undergo an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

-

Pathway: The hydrazine attacks C5, opening the oxadiazole ring. The intermediate then recyclizes to form a 1,2,4-triazole , effectively transforming the scaffold.

-

Utility: This is a powerful method to convert oxadiazoles into triazoles, but it must be controlled if the oxadiazole core is to be retained.

Hydrolysis and Solvolysis

-

To Oxadiazolones: Treatment with aqueous base (NaOH) or mild hydrolysis conditions often displaces the

to form a hydroxyl group, which tautomerizes to the 1,2,4-oxadiazol-5-one . -

To Esters: Reaction with alkoxides (e.g.,

) yields the 5-methoxy derivative (an ether), not the ester of the side chain. This is a critical distinction from trichloromethyl ketones, which hydrolyze to carboxylic acids/esters. In the oxadiazole ring, the C5 carbon itself is the electrophile, leading to displacement of the entire

Synthetic Protocols

The following protocols describe the synthesis of the starting material and its subsequent functionalization.

Synthesis of 5-Trichloromethyl-1,2,4-oxadiazoles

This moiety is typically constructed via a one-pot condensation of an amidoxime with trichloroacetic anhydride or trichloroacetyl chloride.

Protocol:

-

Reagents: Aryl/Alkyl amidoxime (1.0 equiv), Trichloroacetic anhydride (1.2 equiv).

-

Solvent: Toluene or Dioxane.

-

Conditions: Reflux for 2–4 hours.

-

Workup: Evaporate solvent, wash with

, extract with EtOAc. -

Yield: Typically 70–90%.

General Procedure: Displacement with Amines

This protocol yields 5-amino-1,2,4-oxadiazoles, valuable for generating diversity in SAR studies.

Materials:

-

5-Trichloromethyl-3-phenyl-1,2,4-oxadiazole (1.0 equiv)

-

Primary or Secondary Amine (1.2 – 2.0 equiv)

-

Base:

or -

Solvent: DMF, DMSO, or Acetonitrile

Step-by-Step:

-

Dissolution: Dissolve the 5-trichloromethyl-1,2,4-oxadiazole in dry acetonitrile (

). -

Addition: Add the amine and base.

-

Reaction: Stir at room temperature. For sterically hindered amines, heat to

. Monitor by TLC/LCMS (disappearance of starting material, formation of product and -

Quench: Pour into water.

-

Isolation: Filter the precipitate or extract with dichloromethane.

-

Purification: Recrystallization (EtOH) or flash chromatography (Hexane/EtOAc).

Data Summary: Reactivity Comparison

| Nucleophile | Product Type | Mechanism | Conditions |

| Primary Amines ( | 5-Amino-1,2,4-oxadiazole | RT to | |

| Secondary Amines ( | 5-(Dialkylamino)-oxadiazole | ||

| Alkoxides ( | 5-Alkoxy-1,2,4-oxadiazole | ||

| Hydrazine ( | 1,2,4-Triazole derivative | ANRORC | Reflux, Ethanol |

| Hydroxide ( | 1,2,4-Oxadiazol-5-one | Aqueous THF, RT |

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides.[1][10] However, the 5-trichloromethyl analog is rarely the final drug candidate due to the potential toxicity of the

Library Generation

The ability to displace the

Workflow Visualization:

Figure 2: Strategic workflow for utilizing the trichloromethyl scaffold in library generation.

References

-

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a versatile building block in medicinal chemistry. Tetrahedron Letters, 2018, 59(49), 4320-4322. Key Insight: Establishes the utility of the 5-CCl3 group for SNAr displacements.

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives. Journal of Medicinal Chemistry (via ACS Publications). Key Insight: Discusses the pharmacological relevance of the scaffold.

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2023. Key Insight: Reviews synthetic methodologies including the use of trichloromethyl precursors.

-

Reactivity of 1,2,4-Oxadiazoles: ANRORC and SNAr. Beilstein Journal of Organic Chemistry. Key Insight: Details the mechanistic pathways for ring transformations.

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity. Current Organic Chemistry. Key Insight: Comprehensive review of the electrophilic nature of the C5 position.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. ijpsm.com [ijpsm.com]

Methodological & Application

Application Note: Functionalization of 5-Trichloromethyl-1,2,4-Oxadiazole Derivatives

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1] While 3,5-disubstituted derivatives are common, the 5-trichloromethyl-1,2,4-oxadiazole represents a unique, high-reactivity electrophilic hub. The trichloromethyl (

This guide details the strategic exploitation of the 5-

Mechanistic Insight: The "Masked" Electrophile

To successfully functionalize this scaffold, one must understand that the 5-

The ANRORC-like Pathway

When a primary or secondary amine attacks C5, the reaction often proceeds through a ring-opening sequence:

-

Addition: Nucleophile attacks C5.

-

Ring Opening: The weak N-O bond cleaves.

-

Elimination: The trichloromethyl group is eliminated (often as chloroform,

). -

Ring Closure: The intermediate recyclizes to form the stable 5-substituted oxadiazole.

Critical Caution: If the reaction conditions are too basic or the temperature too high, the intermediate may fail to re-close, leading to nitrile or amidoxime byproducts.

Figure 1: Simplified mechanistic pathway for the displacement of the trichloromethyl group by amines. The stability of the "Ring Open" intermediate is solvent-dependent.

Experimental Protocols

Protocol A: Synthesis of the 5-Trichloromethyl Scaffold

Objective: To synthesize the reactive precursor from amidoximes.

Reagents:

-

Aryl/Alkyl Amidoxime (1.0 equiv)

-

Trichloroacetic Anhydride (TCAA) (1.2 equiv) or Trichloroacetyl chloride

-

Solvent: Toluene (preferred) or Dichloromethane (DCM)

-

Base: Pyridine (if using chloride) or none (if using anhydride in reflux)

Step-by-Step:

-

Dissolution: Dissolve the amidoxime (e.g., benzamidoxime) in anhydrous Toluene (0.5 M concentration).

-

Addition: Add Trichloroacetic Anhydride (TCAA) dropwise at room temperature. Exotherm warning.

-

Cyclodehydration: Heat the reaction mixture to reflux (110°C) for 2–4 hours.

-

Note: If using DCM/Trichloroacetyl chloride, stir at RT for 1 hour to form the O-acyl intermediate, then add

or heat to reflux in toluene to effect cyclization.

-

-

Workup: Cool to RT. Wash with saturated

(to remove trifluoroacetic acid/HCl), then brine. -

Purification: Dry over

and concentrate. The 5-

Validation Point:

-

1H NMR: Disappearance of amidoxime

protons. -

13C NMR: Characteristic

carbon signal around 85–90 ppm; C5 signal around 170–175 ppm.

Protocol B: Library Generation – Displacement with Amines

Objective: Synthesis of 5-amino-1,2,4-oxadiazoles (Drug-like Core).[2]

This protocol is optimized to favor the ANRORC recyclization over permanent ring cleavage.

Reagents:

-

5-Trichloromethyl-1,2,4-oxadiazole (1.0 equiv)

-

Primary or Secondary Amine (1.2 – 2.0 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF (for library scale) or Acetonitrile (

)

Step-by-Step:

-

Preparation: Dissolve the 5-

oxadiazole in dry -

Nucleophile Addition: Add the amine.

-

Volatile Amines: Add 2.0 equiv directly.

-

Salt Forms: Premix amine salt with

before addition.

-

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Optimization: Only heat (max 60°C) if the amine is sterically hindered (e.g., isopropylamine, cyclic amines). High heat promotes decomposition.

-

-

Quench: Pour into ice-water.

-

Isolation:

-

Solids: Filter the precipitate (often the product crystallizes out).

-

Oils: Extract with EtOAc, wash with LiCl solution (if DMF used) to remove solvent.

-

Data Summary: Reactivity Profile

| Amine Class | Conditions | Typical Yield | Notes |

| Primary Aliphatic | RT, 1h, | 85-95% | Very fast; exothermic. |

| Secondary Cyclic | RT, 4h, DMF | 80-90% | Morpholine/Piperidine work excellently. |

| Anilines (Aromatic) | 60°C, 12h, DMF | 40-65% | Lower nucleophilicity requires heat; risk of ring opening. |

| Steric Hindrance | 50°C, 24h, DMSO | 30-50% | t-Butyl amines are difficult. |

Protocol C: Solvolysis to Esters (5-Alkoxy Derivatives)

Objective: Converting the

Mechanism: Base-promoted haloform cleavage followed by alkoxide attack.

Step-by-Step:

-

Dissolve 5-

oxadiazole in the desired alcohol (MeOH or EtOH). -

Add catalytic

or -

Stir at RT for 1–3 hours.

-

Caution: Prolonged reaction time or excess strong base will hydrolyze the newly formed ester to the carboxylic acid or cleave the oxadiazole ring entirely.

-

Neutralize with dilute HCl immediately upon completion (monitor by TLC).

Troubleshooting & Optimization (The "Trustworthiness" Pillar)

Common failure modes and their scientific causality:

| Observation | Root Cause | Corrective Action |

| Product is a Nitrile ( | Ring opened but did not close. | Reaction temperature too high; switch to RT. Avoid strong hydroxide bases ( |

| Low Yield with Anilines | Nucleophile is too weak. | Use a polar aprotic solvent (DMSO) and mild heating (50°C). Add Cs2CO3 as base. |

| Starting Material Recovery | Unlikely for this scaffold. Check amine quality/freshness. | |

| Hydrolysis to Acid | Water present in solvent. | Use anhydrous solvents. The |

Workflow Visualization

Figure 2: Decision tree for the functionalization of the 5-trichloromethyl scaffold.

References

-

Senda, Y., & Izumi, T. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry.

-

Pace, A., & Buscemi, S. (2017). Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity. Advances in Heterocyclic Chemistry.

-

Borgise, L., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors. ACS Medicinal Chemistry Letters.

-

Clapp, L. B. (1976). 1,2,3- and 1,2,4-Oxadiazoles.[3] Comprehensive Heterocyclic Chemistry. (Seminal work on the ANRORC mechanism in oxadiazoles).

Sources

Troubleshooting & Optimization

Preventing side reactions during trichloromethyl oxadiazole functionalization

Current Status: Operational

Support Tier: Level 3 (Senior Application Scientist)

Topic: Preventing Side Reactions during

Core Technical Overview

The "Super-Leaving Group" Paradox

The 5-trichloromethyl-1,2,4-oxadiazole moiety is a powerful electrophile.[1] The

The Primary Hazard: The oxadiazole ring is not inert. The electron-withdrawing nature of the

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape between the desired substitution and the catastrophic ring degradation pathways.

Figure 1: Mechanistic divergence in trichloromethyl oxadiazole functionalization. Path A represents the desired substitution; Path B leads to ring destruction or rearrangement.

Troubleshooting Guides (Ticket-Based System)

Ticket #001: "My product yield is low, and I see a polar spot on TLC."

Diagnosis: Ring Cleavage (Base-Induced Degradation)

The most common failure mode is the destruction of the oxadiazole ring by the very base used to scavenge protons. The

Root Cause:

-

Use of strong inorganic bases (NaOH, KOH).

-

Presence of water in the solvent (Hydrolysis of

).[1] -

Reaction temperature too high (Favors thermodynamic ring opening).

Corrective Protocol:

-

Switch Bases: Replace inorganic bases with non-nucleophilic organic bases like DIPEA (Hünig's base) or TEA (Triethylamine) .[1] If the amine nucleophile is valuable, use excess amine (2.2 eq) as the scavenger.

-

Dry Conditions: Ensure solvents (THF, DMF, or Toluene) are anhydrous.[1] The

group hydrolyzes to a carboxylic acid in the presence of hydroxide, which then decarboxylates or decomposes.[1] -

Temperature Ramp: Start the reaction at 0°C and warm slowly to room temperature. Do not reflux unless conversion is stalled.

Ticket #002: "I isolated a product, but NMR shows it's a Triazole, not an Oxadiazole."

Diagnosis: ANRORC Rearrangement If you are using hydrazine or a hydrazine-derivative as your nucleophile, you have triggered the ANRORC mechanism.[1] The hydrazine attacks C5, opens the ring, and then the terminal nitrogen of the hydrazine attacks the original C3 nitrogen, expelling the oxygen and forming a 1,2,4-triazole.[1]

Root Cause:

-

Nucleophile selection (Hydrazines/Amidines).[1]

-

Extended reaction times allowing equilibrium to the more stable triazole form.

Corrective Protocol:

-

Nucleophile Check: If you must use a hydrazine, you cannot avoid this risk easily.[1] This is a known rearrangement [1].

-

Alternative Route: To make the amino-oxadiazole with a hydrazine-like motif, synthesize the 5-amino-oxadiazole using a different leaving group (like -O-Phenyl) which might be less prone to ANRORC, or perform the reaction at strictly controlled low temperatures (-78°C to 0°C) to trap the kinetic product.[1]

Ticket #003: "The reaction is stalled; CCl3 won't leave."

Diagnosis: Steric Hindrance / Deactivation

While

Corrective Protocol:

-

Solvent Switch: Move to a polar aprotic solvent like DMSO or DMF . These solvate the transition state better than THF or Toluene, lowering the activation energy for the

attack. -

Microwave Irradiation: Use controlled microwave heating (e.g., 80°C for 10 min). This provides the energy to overcome the steric barrier without the prolonged heating that leads to ring degradation [2].

Optimized Experimental Protocol

Standard Operating Procedure for converting 5-trichloromethyl-1,2,4-oxadiazoles to 5-amino-1,2,4-oxadiazoles.

Reagents

-

Substrate: 5-Trichloromethyl-3-aryl-1,2,4-oxadiazole (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 – 2.0 eq)[1]

-

Base: DIPEA (2.0 eq) or excess Nucleophile.

-

Solvent: Anhydrous THF (Kinetic control) or Toluene (Thermodynamic control).[1]

Step-by-Step

-

Preparation: Dissolve the trichloromethyl oxadiazole in anhydrous THF (0.1 M concentration) under Nitrogen/Argon atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: This suppresses the ring-opening pathway.

-

Addition: Add the base (DIPEA) followed by the dropwise addition of the amine.

-

Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC/LC-MS.

-

Look for: Disappearance of the

starting material. -

Note: The byproduct is chloroform (

), which is neutral and non-interfering.[1]

-

-

Workup: If complete, dilute with EtOAc, wash with water (x2) and Brine. Dry over

.-

Warning: Do not use strong acid washes (e.g., 1M HCl) if your product is basic, and avoid basic washes (1M NaOH) to prevent late-stage ring hydrolysis.[1]

-

Solvent & Base Compatibility Matrix

| Solvent/Base System | Suitability | Risk Factor | Notes |

| THF / DIPEA | High | Low | Best for kinetic control.[1] Prevents ring opening. |

| Toluene / TEA | Medium | Low | Good for bulky amines requiring heat (reflux).[1] |

| DMF / K2CO3 | Low | High | Carbonate bases can hydrolyze the ring if wet. |

| EtOH / NaOH | Critical Fail | Extreme | Will cause immediate hydrolysis to carboxylate or ring destruction. |

| Water / Any | Critical Fail | Extreme |

FAQ: Frequently Asked Questions

Q: Can I use the trichloromethyl group to make esters instead of amines?

A: Yes, but it requires a specific protocol. Reacting the 5-trichloromethyl derivative with alcohols (alkoxides) often leads to ring opening because alkoxides are harder nucleophiles than amines. To make the ester, it is often safer to hydrolyze the

Q: Why does my LC-MS show a mass of M+18?

A: This indicates hydrolysis. The

Q: Is the chloroform byproduct toxic to the reaction? A: Generally, no.[1] Chloroform is inert under these conditions. However, on a large scale, ventilation is required.

References

-

Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017).[1][2] Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All". Chemistry of Heterocyclic Compounds, 53(9), 948–956.[1]

-

Ispikoudi, M., et al. (2010).[1][3] Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635-5645.[3]

-

BenchChem Technical Guides. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.

-

Borg, S., et al. (1999).[1] Synthesis of 1,2,4-oxadiazole butanoic acids. Journal of Organic Chemistry, 64, 7113. (Demonstrates sensitivity of the ring to basic conditions).

Sources

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification challenges of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole

[1]

Status: Active Ticket Focus: Purification, Stability, and Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Fragile" Trichloromethyl Group

Welcome to the technical guide for 3-tert-butyl-5-(trichloromethyl)-1,2,4-oxadiazole . This compound presents a unique dichotomy in organic synthesis: the 1,2,4-oxadiazole ring is generally robust, but the 5-trichloromethyl (

The

This guide prioritizes non-destructive purification to separate the target from its acidic byproducts (Trichloroacetic acid) without triggering this degradation.[1]

Module 1: Chemical Stability & Handling

Q: Why is my product yield dropping during aqueous workup?

Diagnosis: You are likely using a strong base (NaOH/KOH) or prolonged exposure to basic conditions to remove the acid byproduct.[1]

Mechanism: The electron-withdrawing nature of the oxadiazole ring activates the

Corrective Protocol:

-

Avoid: NaOH, KOH, or concentrated ammonia.[1]

-

Use: Saturated Sodium Bicarbonate (

) or simply water.[1] -

Temperature: Keep all aqueous washes cold (0–5°C) to kinetically inhibit hydrolysis.[1]

Q: Is the compound volatile?

Answer: Yes.[1] The combination of the bulky tert-butyl group and the lipophilic

Module 2: Synthesis & Workup Troubleshooting

Context: The standard synthesis involves reacting tert-butyl amidoxime with trichloroacetic anhydride (TCAA) or trichloroacetyl chloride.[1] Major Impurity: Trichloroacetic acid (TCA).[1]

Visualizing the Stability Logic

The following diagram illustrates the critical "Safe Zone" for handling this compound to prevent the Haloform cleavage.

Figure 1: Stability pathway showing the vulnerability of the CCl3 group to base-mediated cleavage.[1]

Q: How do I remove Trichloroacetic Acid (TCA) without degrading the product?

Issue: TCA is a strong acid (

Module 3: Purification Protocols

Comparison of Methods

| Method | Suitability | Pros | Cons |

| Crystallization | High (Scale-up) | High purity, mild conditions.[1] | Yield loss if solvent choice is poor.[1] |

| Chromatography | Medium | Removes unreacted amidoxime.[1] | Silica acidity can be variable; waste generation.[1] |

| Sublimation | High (Small scale) | Ultra-high purity; solvent-free.[1] | Requires specialized glassware; not scalable.[1] |

Protocol A: Crystallization (Recommended)

Best for removing trace amidoxime and TCA.[1]

-

Solvent System: Ethanol/Water (mixed) or Hexane (cold).[1]

-

Procedure:

-

Filtration: Wash crystals with cold Hexane/Water (1:1).

Protocol B: Flash Chromatography

Best for separating uncyclized O-acyl amidoxime intermediates.[1]

-

Stationary Phase: Silica Gel (Neutralized).[1] Tip: Pre-wash silica with 1% Et3N in Hexane if concerned about acidity, though usually not necessary for this specific compound.[1]

-

Mobile Phase: 100% Hexanes

5% EtOAc in Hexanes.[1] -

Note: The product is very lipophilic (due to t-Butyl and

) and will elute quickly (High -

Detection: UV (254 nm) or Iodine stain.[1]

Decision Tree: Purification Workflow

Figure 2: Decision matrix for selecting the appropriate workup and purification strategy.[1]

Module 4: Storage & QC

Q: The solid turned into a liquid overnight. What happened?

Diagnosis: Hygroscopicity or Hydrolysis. Explanation: Trichloroacetic acid (if not fully removed) is hygroscopic and will pull water into the sample, creating an acidic syrup that accelerates degradation.[1] Prevention:

-

Ensure the final product is neutral (check pH of an aqueous suspension of a small sample).[1]

-

Store under Argon/Nitrogen at

.[1] -

Use a desiccator.[1]

QC Checklist

References

-

Synthesis of 3-trichloromethyl-1,2,4-oxadiazoles: Salgado, H. R., et al. "Preparation of trichloroacetoamidoxime in aqueous media and application in one pot synthesis of 1,2,4-oxadiazoles."[1][2] Arkivoc, vol. 2009, no.[1][2] 12, 2009, pp. 1-7.[1]

-

Reactivity of Trichloromethyl Group: Borg, S., et al. "Synthesis of 1,2,4-oxadiazole derivatives as potential non-peptide neuropeptide Y (NPY) Y1 receptor antagonists."[1][3] Bioorganic & Medicinal Chemistry, vol. 7, no. 9, 1999, pp. 2045-2052.[1] (Demonstrates displacement of CCl3 group).

-

General 1,2,4-Oxadiazole Synthesis & Stability: Pace, A., & Buscemi, S. "Fluorine-containing 1,2,4-oxadiazoles."[1] Heterocycles, vol. 63, 2004.[1][4] (Discusses stability of halo-alkyl substituents).

-

Base-Mediated Hydrolysis Mechanisms: Clapp, L. B.[1] "The Chemistry of 1,2,3- and 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry, vol. 20, 1976, pp. 65-116.[1] (Foundational text on ring stability).

Troubleshooting instability of trichloromethyl group under basic conditions

Ticket ID: TCM-BAS-001

Subject: Troubleshooting Instability of Trichloromethyl (

Executive Summary & Core Diagnostic

The Issue: You are observing the degradation, hydrolysis, or complete loss of the trichloromethyl (

The Root Cause: The

-

In Ketones (TCMKs): The

group acts as a "super-leaving group" (comparable to chloride or methoxide), rendering the molecule susceptible to Haloform-type cleavage . -

In Carbinols (Alcohols): Adjacent to a hydroxyl group,

triggers the Jocic-Reeve reaction , leading to rearrangement via a gem-dichloroepoxide intermediate.

Diagnostic Module A: The Haloform Cleavage (TCMKs)

Scenario: You are attempting a nucleophilic addition (e.g., Grignard, Aldol) to a trichloromethyl ketone, but you isolate a carboxylic acid or ester lacking the

Mechanism of Failure

Under basic conditions, the hydroxide (or nucleophile) attacks the carbonyl. Instead of the intended addition product stabilizing, the tetrahedral intermediate collapses. Because the trichloromethanide anion (

Visualization: The Haloform Pathway

Figure 1: The Haloform cleavage mechanism where the trichloromethyl group is lost as a leaving group.

Corrective Actions (SOP-01)

| Variable | Recommendation | Rationale |

| Temperature | Maintain | Low temp kinetically favors the addition product over the expulsion of |

| Base Selection | Avoid | Hard, small nucleophiles attack the carbonyl aggressively. Use non-nucleophilic bases (e.g., LiHMDS) if enolization is required. |

| Solvent | Anhydrous THF/Et2O | Water promotes rapid hydrolysis to the acid. |

| Lewis Acids | Add | Activates the carbonyl for addition while stabilizing the intermediate, preventing collapse (Luche-type conditions). |

Diagnostic Module B: The Jocic-Reeve Rearrangement

Scenario: You have successfully reduced a ketone to a trichloromethyl carbinol (alcohol). Upon treating this alcohol with base (to alkylate or protect), it converts into an

Mechanism of Failure

This is often mistaken for simple hydrolysis. In reality, the base deprotonates the alcohol. The resulting alkoxide performs an intramolecular substitution on the

Note: This pathway is the basis of the Corey-Link Reaction for amino acid synthesis.[3] If you do not want an amino acid, this is a degradation pathway.

Visualization: The Hidden Epoxide Trap

Figure 2: The Jocic-Reeve pathway. The stability of the CCl3 group is compromised by the adjacent hydroxyl group in base.

Corrective Actions (SOP-02)

To retain the intact trichloromethyl carbinol:

-

Avoid Aqueous Bases: Never use

or -

Protection Strategy: Protect the hydroxyl group immediately under acidic or neutral conditions (e.g., TBDMS-Tf / 2,6-lutidine) rather than basic conditions (e.g.,

/ -

Solvent Switch: The Jocic reaction is accelerated in protic solvents (MeOH,

). Use strictly aprotic solvents (DCM, DMF).

Standard Operating Procedures (Protocols)

Protocol A: Safe Nucleophilic Addition to TCMKs

Objective: Add a Grignard reagent to a trichloromethyl ketone without triggering Haloform cleavage.

-

Preparation: Flame-dry all glassware. purge with Argon.

-

Reagents: Dissolve TCMK (1.0 equiv) in anhydrous THF (0.5 M).

-

Lewis Acid Activation: Cool to

. Add -

Addition: Add Grignard reagent (1.1 equiv) slowly over 30 mins along the flask wall.

-

Quench: Quench at

with acetic acid/THF mixture (1:1), then warm to room temperature.-

Critical: Do not warm before quenching. The alkoxide intermediate is unstable at RT and will expel

.

-

Protocol B: Handling Benzotrichlorides

Objective: Prevent hydrolysis to benzoic acid.

-

Storage: Store over activated molecular sieves (4Å).

-

Reaction Conditions: If using benzotrichloride as an electrophile (e.g., Friedel-Crafts), ensure the system is strictly anhydrous.

-

Workup: Avoid basic washes (

). Hydrolysis is rapid in basic aqueous media. Quench with water/ice only if the next step is immediate, or use acidic washes.

Frequently Asked Questions (FAQ)

Q: Can I use

Q: I see a strong smell of chloroform during my reaction. What happened?

A: You have triggered the Haloform cleavage. Your base attacked the carbonyl, and the molecule ejected

Q: Is the trichloromethyl group stable to LDA?

A: Generally, yes, at

References & Authority

-

The Haloform Reaction Mechanism

-

Source: Master Organic Chemistry.

-

Relevance: Defines the fundamental instability of methyl/trichloromethyl ketones in base.

-

Link:

-

-

The Jocic-Reeve Reaction (Epoxide Pathway) [4]

-

Source: Organic-Chemistry.org (Abstracts of Snowden et al.).

-

Relevance: Explains the conversion of trichloromethyl carbinols to acids/esters via gem-dichloroepoxides.

-

Link:

-

-

Enantioselective Synthesis of

-Amino Acids (Corey-Link) -

Hydrolysis of Benzotrichloride

-

Source: Tanabe, K. (Hokkaido University).

-

Relevance: Kinetics of hydrolysis in basic vs acidic media.[8]

-

Link:

-

-

Reactivity of Trichloromethyl Carbinols

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Jocic reaction - Wikipedia [en.wikipedia.org]

- 4. Corey–Link reaction - Wikipedia [en.wikipedia.org]

- 5. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 6. Jocic Reaction [organic-chemistry.org]

- 7. Sciencemadness Discussion Board - benzotrichloride---> benzoylchloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 9. Practical Approach to α- or γ-Heterosubstituted Enoic Acids [organic-chemistry.org]

Technical Support Center: Overcoming Steric Hindrance of the tert-Butyl Group in Oxadiazole Reactions

Welcome to the technical support center for navigating the challenges of incorporating sterically demanding substituents, specifically the tert-butyl group, in 1,3,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their reaction protocols. Here, we will delve into the mechanistic underpinnings of common issues and provide actionable, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be encountering in the lab. We'll explore the "why" behind each issue and offer concrete steps to resolve it.

Issue 1: Low or No Yield of the Desired 2,5-Disubstituted 1,3,4-Oxadiazole

Q: I'm attempting to synthesize a 1,3,4-oxadiazole with a tert-butyl group at the 2- or 5-position, but I'm observing very low conversion of my starting materials. What's going wrong?

A: The bulky nature of the tert-butyl group can significantly impede the classical cyclodehydration of diacylhydrazine intermediates. This steric hindrance raises the activation energy of the transition state leading to the oxadiazole ring. Several factors could be at play:

-

Inefficient Acylation: The initial formation of the diacylhydrazine may be sluggish due to the steric bulk of the tert-butyl-containing acylating agent or hydrazide.

-

Difficult Cyclization: Even if the diacylhydrazine forms, the subsequent intramolecular cyclization to the oxadiazole is often the rate-limiting step and is highly sensitive to steric hindrance.[1]

-

Sub-optimal Reaction Conditions: Standard conditions that work well for less hindered substrates may be insufficient to overcome the energy barrier imposed by the tert-butyl group.

Recommended Solutions & Protocols

-

Elevated Temperatures & Microwave Irradiation: To provide the necessary energy to overcome the steric barrier, increasing the reaction temperature is a primary strategy. Microwave-assisted synthesis is particularly effective as it can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[2][3][4][5][6][7][8] High-temperature continuous flow synthesis (200–220 °C) has also been shown to be effective for preparing sterically hindered oxadiazoles.[9]

-

Alternative Dehydrating/Coupling Reagents: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid can lead to side reactions and decomposition, especially with sensitive substrates.[10] Modern coupling reagents can offer milder and more efficient alternatives.

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU): TBTU has been successfully used for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions.[10]

-

Triphenylphosphine Dibromide (PPh₃Br₂): This reagent has been explored as an effective cyclodehydration agent for a variety of sterically and electronically diverse benzoic acids and hydrazides.[1]

-

Trichloroisocyanuric Acid (TCCA): In combination with triphenylphosphine, TCCA can be used for the mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, offering an environmentally friendly alternative.[11]

Experimental Protocol: Microwave-Assisted Synthesis of 2-(tert-Butyl)-5-aryl-1,3,4-oxadiazole

-

In a microwave-safe vessel, combine the aryl hydrazide (1.0 eq), pivaloyl chloride (1.1 eq), and a high-boiling point solvent such as hexamethylphosphoramide (HMPA).[2][3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a temperature of 150-200 °C for 10-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction to cool to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Issue 2: Formation of Side Products

Q: My reaction is producing a complex mixture of products, and isolating the desired tert-butyl-substituted oxadiazole is difficult. What are the likely side reactions and how can I suppress them?

A: The formation of side products is often a consequence of the forcing conditions required to overcome steric hindrance. Common side products include unreacted starting materials, the intermediate diacylhydrazine, and products from decomposition pathways.

-

Incomplete Cyclization: The intermediate diacylhydrazine may be stable enough under the reaction conditions to be isolated as a major component of the product mixture.

-

Hydrolysis: If moisture is present, the activated carboxylic acid derivative or the diacylhydrazine intermediate can hydrolyze back to the starting materials.

-

Rearrangement or Decomposition: At very high temperatures, sensitive functional groups on your substrates may degrade or rearrange.

Recommended Solutions

-

Anhydrous Conditions: Ensure all solvents and reagents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.

-

One-Pot Procedures: A one-pot synthesis can minimize the handling of intermediates and can drive the reaction to completion. A one-pot strategy involving the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling has been reported to be effective.[11][12][13]

-

Alternative Synthetic Routes: If the traditional cyclodehydration of a diacylhydrazine is problematic, consider alternative disconnections. For example, the Huisgen reaction, involving the treatment of a 5-substituted-1H-tetrazole with an acid chloride or anhydride at high temperatures, can provide 2,5-disubstituted-1,3,4-oxadiazoles.[9]

Workflow for Troubleshooting Side Product Formation

Caption: Troubleshooting workflow for side product formation.

FAQs: Designing Your Synthesis

This section provides answers to frequently asked questions about designing synthetic routes for sterically hindered oxadiazoles.

Q1: What is the most reliable method for synthesizing a 2,5-disubstituted 1,3,4-oxadiazole when one of the substituents is a tert-butyl group?